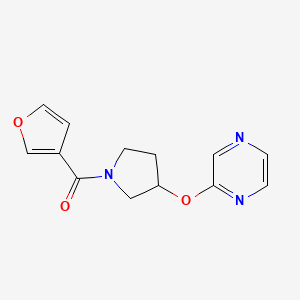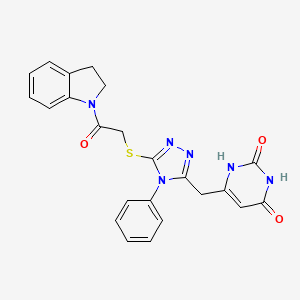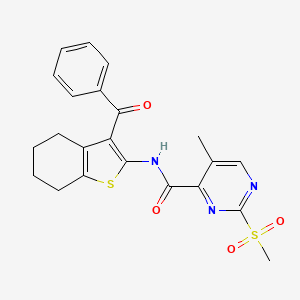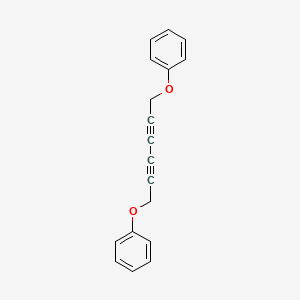
N1-(3,4-dimethylphenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-(3,4-dimethylphenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly discussed in the provided papers, the general class of oxalamides and related structures are well-represented, which can give insights into the behavior of such compounds.
Synthesis Analysis
The synthesis of oxalamide derivatives can be achieved through various synthetic routes. One such method involves the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes to produce di- and mono-oxalamides, as described in a novel one-pot synthetic approach . This method is operationally simple and high yielding, which could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is characterized by the presence of an oxalamide moiety, which can participate in hydrogen bonding and other non-covalent interactions. These interactions are crucial in forming supramolecular networks, as seen in the case of N,N'-bis(4-pyridylmethyl)oxalamide, where intermolecular N-H...N and C-H...O hydrogen bonds lead to an extended network . Such structural analyses are essential for understanding the properties and potential applications of this compound.
Chemical Reactions Analysis
Oxalamide compounds can undergo various chemical reactions, including acid-catalyzed rearrangements and substitutions. The reactivity of the oxalamide group, along with other functional groups present in the molecule, determines the types of chemical transformations that the compound can participate in. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the substitution at the nitrogen atom with different electrophiles . Such reactions could be relevant when considering the chemical reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide derivatives are influenced by their molecular structure. For example, the crystal structure and NMR spectroscopy of fentanyl analogs provide insights into the protonation sites and the supramolecular arrangements in the solid state . These properties are important for understanding the behavior of the compound in different environments and can affect its solubility, stability, and biological activity. The specific properties of this compound would need to be empirically determined, but the existing literature on related compounds provides a foundation for predicting its characteristics.
科学的研究の応用
Molecular Interaction Studies
Studies involving molecular interactions, particularly focusing on antagonist activities against specific receptors, such as the CB1 cannabinoid receptor, provide insights into the design and synthesis of compounds with targeted therapeutic effects. For instance, the molecular interaction of certain antagonists with the CB1 receptor has been detailed, highlighting the potential for designing compounds that target specific aspects of receptor binding and activity, which could be relevant to the research applications of N1-(3,4-dimethylphenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide (Shim et al., 2002).
Catalysis and Organic Synthesis
Copper-catalyzed hydroxylation and coupling reactions involving (hetero)aryl halides under mild conditions have been explored, indicating the utility of certain catalyst systems in facilitating complex organic transformations. This research area suggests potential applications for compounds in facilitating or undergoing specific types of chemical reactions, providing a pathway to synthesize novel materials or pharmaceuticals (Xia et al., 2016).
Compound Optimization for Therapeutic Use
Research into the optimization of lead compounds for therapeutic use, focusing on potency, side effect liability, and in vivo activity, is crucial. This includes the development of compounds with high selectivity for specific NMDA receptor subtypes, demonstrating the potential for tailored therapeutic applications that minimize side effects while maximizing therapeutic efficacy (Zhou et al., 1999).
Pharmacological Characterization
The detailed pharmacological characterization of compounds, including their binding affinities, antagonist activities, and potential for neuroprotection, provides a foundation for the development of new drugs. Research into compounds with selective antagonist activities at specific receptors highlights the approach to drug development that focuses on targeted interactions to achieve desired therapeutic outcomes (Gill et al., 2002).
特性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-17-8-9-20(14-18(17)2)26-24(30)23(29)25-15-19-10-12-27(13-11-19)22(28)16-31-21-6-4-3-5-7-21/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWISTUPADYHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2527166.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2527168.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)

![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)

